4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide is a compound belonging to the class of 1,2,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives. On the other side, hydrazides are reacted with ammonium thiocyanate and strong acid to form substituted thiadiazole compounds .
Industrial Production Methods
Industrial production methods for 1,2,4-thiadiazole derivatives often involve the use of hydrazonoyl halides as reagents for the synthesis of heterocyclic compounds. These methods include condensation reactions and cycloaddition with dipolarophiles .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted benzamides .
Scientific Research Applications
4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. The exact molecular targets and pathways involved vary depending on the specific application and the type of organism or cell being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide include other 1,2,4-thiadiazole derivatives, such as:
- 2-ethoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl benzoate
- Various substituted thiadiazole compounds synthesized from hydrazonoyl halides
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a methoxy group and a thiadiazole ring, which imparts distinct chemical and biological properties. This unique structure contributes to its high potency and selectivity in various applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-16-7-4-2-6(3-5-7)8(14)11-10-12-9(15)13-17-10/h2-5H,1H3,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDIJTSSYTZTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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